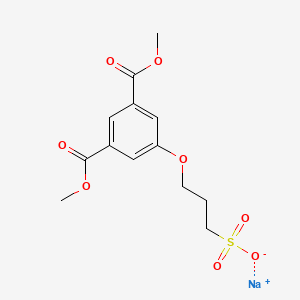
1,3-Benzenedicarboxylic acid, 5-(3-sulfopropoxy)-, 1,3-dimethyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylic acid, 5-(3-sulfopropoxy)-, 1,3-dimethyl ester, sodium salt is a complex organic compound. It is known for its unique chemical structure, which includes a benzene ring substituted with carboxylic acid groups, a sulfopropoxy group, and dimethyl ester functionalities. This compound is often used in various industrial and scientific applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 5-(3-sulfopropoxy)-, 1,3-dimethyl ester, sodium salt typically involves multiple steps. The process begins with the preparation of the benzene ring with carboxylic acid groups. This is followed by the introduction of the sulfopropoxy group through a sulfonation reaction. Finally, the dimethyl ester groups are added via esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-(3-sulfopropoxy)-, 1,3-dimethyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce new functional groups onto the benzene ring.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 5-(3-sulfopropoxy)-, 1,3-dimethyl ester, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-Benzenedicarboxylic acid, 5-(3-sulfopropoxy)-, 1,3-dimethyl ester, sodium salt exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzenedicarboxylic acid, dimethyl ester
- 1,3-Benzenedicarboxylic acid, 5-(3-sulfopropoxy)-, dimethyl ester
- 1,4-Benzenedicarboxylic acid, dimethyl ester
Uniqueness
1,3-Benzenedicarboxylic acid, 5-(3-sulfopropoxy)-, 1,3-dimethyl ester, sodium salt is unique due to the presence of the sulfopropoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with biological or chemical systems are required.
Properties
CAS No. |
31352-31-5 |
|---|---|
Molecular Formula |
C13H15NaO8S |
Molecular Weight |
354.31 g/mol |
IUPAC Name |
sodium;3-[3,5-bis(methoxycarbonyl)phenoxy]propane-1-sulfonate |
InChI |
InChI=1S/C13H16O8S.Na/c1-19-12(14)9-6-10(13(15)20-2)8-11(7-9)21-4-3-5-22(16,17)18;/h6-8H,3-5H2,1-2H3,(H,16,17,18);/q;+1/p-1 |
InChI Key |
QTDJRRAARDSWEQ-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCCCS(=O)(=O)[O-])C(=O)OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


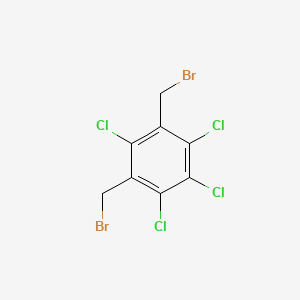
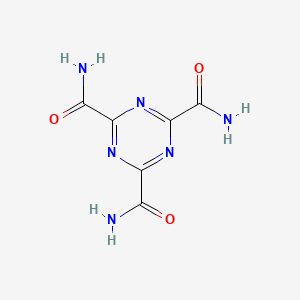

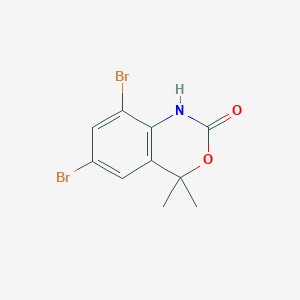
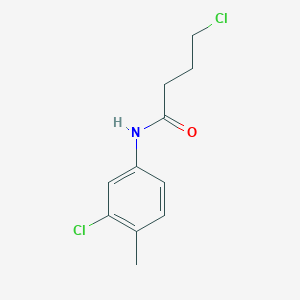


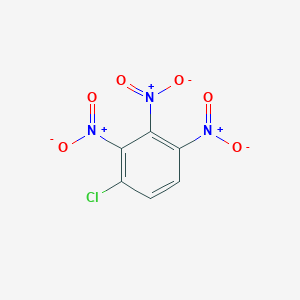
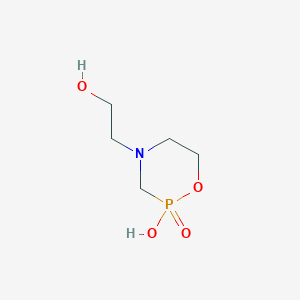



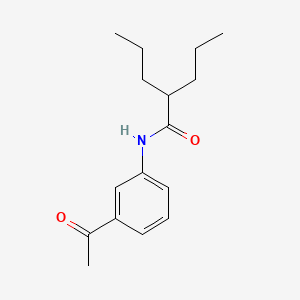
![5,11-dioxapentacyclo[7.3.2.02,8.04,6.010,12]tetradeca-1(12),2,4(6),7,9-pentaene](/img/structure/B14697512.png)
